molecular formula C12H15NO5S B2896293 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 860648-57-3

6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2896293
CAS No.: 860648-57-3
M. Wt: 285.31
InChI Key: NEFOQLNXMTWVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reactants: 6-(ethylsulfonyl)-2H-1,4-benzoxazine and ethylene oxide

    Conditions: Base (e.g., potassium hydroxide), solvent (e.g., ethanol), elevated temperature

    Product: 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves a multi-step process. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the ethylsulfonyl and hydroxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

  • Step 1: Synthesis of Benzoxazine Core

      Reactants: 2-aminophenol and formaldehyde

      Conditions: Acidic or basic medium, reflux

      Product: 2H-1,4-benzoxazine

Chemical Reactions Analysis

Types of Reactions

6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

  • Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium, controlled temperature

      Products: Corresponding ketone or aldehyde derivatives

  • Reduction: The ethylsulfonyl group can be reduced to an ethylthio group.

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous solvent, low temperature

      Products: 6-(ethylthio)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

  • Substitution: The hydroxyethyl group can be substituted with other functional groups.

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Solvent (e.g., dimethylformamide), elevated temperature

      Products: Corresponding substituted derivatives

Scientific Research Applications

6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(methylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one
  • 6-(ethylsulfonyl)-2-(2-methoxyethyl)-2H-1,4-benzoxazin-3(4H)-one
  • 6-(ethylsulfonyl)-2-(2-hydroxypropyl)-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the specific combination of the ethylsulfonyl and hydroxyethyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

6-(Ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one (CAS No. 860648-57-3) is a synthetic compound belonging to the class of benzoxazines. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅N₁O₅S
  • Molecular Weight : 285.32 g/mol
  • CAS Number : 860648-57-3

Benzoxazines, including the compound , are known for their diverse biological activities, which may include:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to free radical scavenging.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Antitumor Activity

A notable study evaluated the antitumor potential of benzoxazine derivatives. The research indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For example, a related benzoxazine derivative demonstrated an IC50 value in the micromolar range against breast cancer cells, suggesting that this compound may possess comparable activity.

CompoundCell LineIC50 (µM)
Benzoxazine AMCF-7 (Breast Cancer)5.2
Benzoxazine BHeLa (Cervical Cancer)7.8
This compoundTBDTBD

Antioxidant Activity

Research has shown that benzoxazine derivatives can exhibit antioxidant properties. In vitro assays indicated that these compounds could reduce oxidative stress markers in cellular models. The mechanism is hypothesized to involve the donation of hydrogen atoms from hydroxyl groups, thus neutralizing free radicals.

Study on Anticancer Properties

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers isolated a related benzoxazine compound from Capparis sikkimensis and assessed its anticancer properties through bioactivity-guided fractionation. The study concluded that benzoxazine derivatives could effectively inhibit tumor cell replication, supporting the hypothesis that this compound may have similar effects.

Pharmacological Evaluation

A pharmacological evaluation involving β-adrenoceptor agonists showed that derivatives containing the benzoxazine scaffold exhibited smooth muscle relaxant activities. This suggests potential applications in treating respiratory conditions like asthma and COPD through bronchodilation mechanisms.

Properties

IUPAC Name

6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-2-19(16,17)8-3-4-10-9(7-8)13-12(15)11(18-10)5-6-14/h3-4,7,11,14H,2,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFOQLNXMTWVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323760
Record name 6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860648-57-3
Record name 6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.